

An In-depth Technical Guide to 4-Methoxybenzoyl Isothiocyanate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-Methoxybenzoyl isothiocyanate**

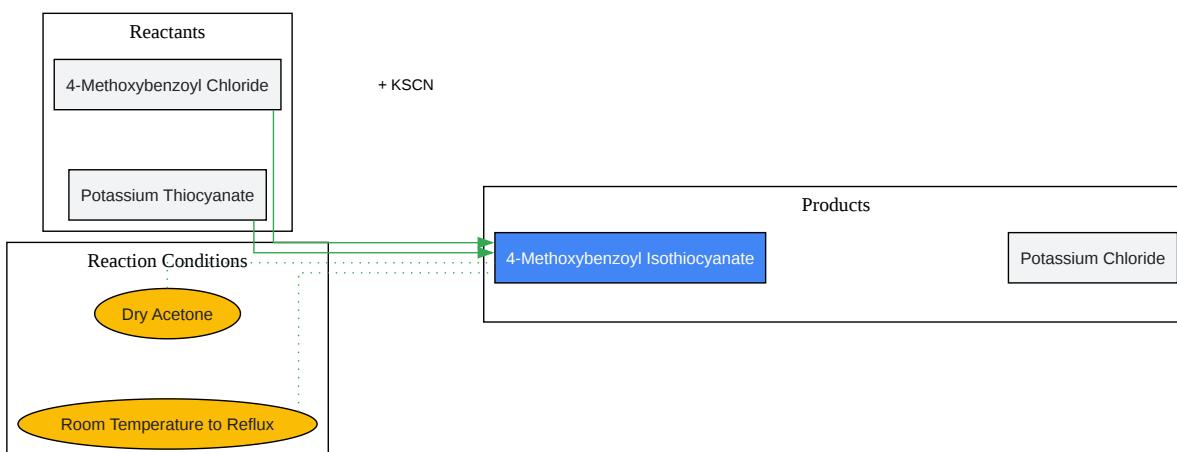
Cat. No.: **B098682**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-methoxybenzoyl isothiocyanate**, a reactive organic compound with potential applications in medicinal chemistry and drug development. This document details its physicochemical properties, synthesis, and the current understanding of its biological context, with a focus on data presentation and experimental protocols.

Physicochemical Properties


4-Methoxybenzoyl isothiocyanate is a distinct chemical entity with the molecular formula $C_9H_7NO_2S$. Its key quantitative data are summarized in the table below.

Property	Value	Reference
Molecular Weight	193.22 g/mol	[1] [2]
Molecular Formula	$C_9H_7NO_2S$	[1] [2]
Melting Point	23 °C	[2]
Boiling Point	122 °C	[2]
CAS Number	16778-84-0	[1] [2]

Note: Specific solubility data for **4-methoxybenzoyl isothiocyanate** in various organic solvents is not readily available in the reviewed literature. However, related isothiocyanates are generally soluble in solvents like dimethyl sulfoxide (DMSO).

Synthesis of 4-Methoxybenzoyl Isothiocyanate

The primary route for the synthesis of **4-methoxybenzoyl isothiocyanate** involves the reaction of 4-methoxybenzoyl chloride with a thiocyanate salt.

[Click to download full resolution via product page](#)

Caption: Synthesis of **4-Methoxybenzoyl Isothiocyanate**.

Experimental Protocol

The following protocol is adapted from a general procedure for the synthesis of acyl isothiocyanates.

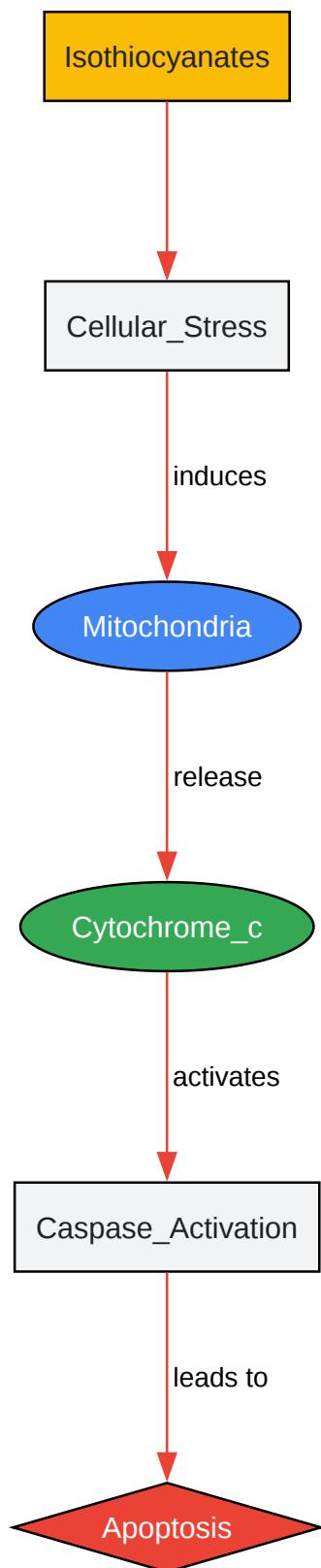
Materials:

- 4-Methoxybenzoyl chloride
- Potassium thiocyanate (KSCN)
- Dry Acetone

Procedure:

- A mixture of 4-methoxybenzoyl chloride (1.0 equivalent) and potassium thiocyanate (1.0 equivalent) is prepared in dry acetone.
- The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).
- Upon completion, the precipitated potassium chloride is removed by filtration.
- The acetone is removed from the filtrate under reduced pressure to yield crude **4-methoxybenzoyl isothiocyanate**.
- The crude product can be further purified by distillation under reduced pressure.

Spectral Data for Structural Elucidation


Spectroscopic data is crucial for the confirmation of the chemical structure of **4-methoxybenzoyl isothiocyanate**.

Spectroscopy	Key Features
Infrared (IR)	The NIST WebBook provides the gas-phase IR spectrum for 4-methoxybenzoyl isothiocyanate, which is a key resource for identifying functional groups.
Mass Spectrometry (MS)	The electron ionization mass spectrum is available on the NIST WebBook, aiding in the determination of the molecular weight and fragmentation pattern.
¹ H and ¹³ C NMR	Specific ¹ H and ¹³ C NMR data for 4-methoxybenzoyl isothiocyanate are not readily available in the reviewed literature. However, a study on thiourea derivatives of this compound reported ¹ H and ¹³ C NMR data for the final products, which could provide insights into the expected chemical shifts of the 4-methoxybenzoyl moiety. For instance, the aromatic protons of the 4-methoxybenzoyl group in these derivatives typically appear in the range of 6.9-8.4 ppm in ¹ H NMR, and the methoxy protons as a singlet around 3.8 ppm. The carbonyl carbon is observed around 167 ppm and the methoxy carbon around 56 ppm in ¹³ C NMR. The isothiocyanate carbon (N=C=S) signal in ¹³ C NMR is often broad and can be difficult to observe.

Biological Activity and Potential Signaling Pathways

While direct studies on the biological activity of **4-methoxybenzoyl isothiocyanate** are limited, the broader class of isothiocyanates (ITCs) has been extensively studied for its potential in cancer chemoprevention. ITCs are known to modulate a variety of signaling pathways involved in carcinogenesis.

Isothiocyanates have been shown to induce apoptosis (programmed cell death) in cancer cells through the intrinsic pathway. This process is often initiated by cellular stress and leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, the executioners of apoptosis.

[Click to download full resolution via product page](#)

Caption: Isothiocyanate-Induced Apoptosis Pathway.

Potential Mechanisms of Action

Based on studies of other isothiocyanates, the potential mechanisms of action for **4-methoxybenzoyl isothiocyanate** in a biological context could include:

- **Induction of Phase II Detoxification Enzymes:** Isothiocyanates are known to be potent inducers of phase II enzymes, such as glutathione S-transferases, which play a crucial role in detoxifying carcinogens.
- **Cell Cycle Arrest:** Many isothiocyanates can cause cell cycle arrest, preventing cancer cells from proliferating.
- **Anti-inflammatory Effects:** Chronic inflammation is a known driver of cancer. Isothiocyanates have been shown to exert anti-inflammatory effects, which may contribute to their cancer-preventive properties.
- **Inhibition of Angiogenesis:** The formation of new blood vessels, or angiogenesis, is essential for tumor growth and metastasis. Some isothiocyanates have been found to inhibit this process.

Applications in Research and Drug Development

4-Methoxybenzoyl isothiocyanate serves as a valuable building block in organic synthesis, particularly for the creation of novel thiourea derivatives. These derivatives have been investigated for a range of biological activities, including antioxidant and antimicrobial properties.^[2] The isothiocyanate functional group is highly reactive towards nucleophiles, such as amines, allowing for the straightforward synthesis of a diverse library of compounds for screening in drug discovery programs.

Conclusion

4-Methoxybenzoyl isothiocyanate is a readily synthesizable compound with physicochemical properties that make it a useful intermediate in medicinal chemistry. While direct biological data on this specific molecule is sparse, the well-documented anticancer and chemopreventive activities of the broader isothiocyanate class suggest that it and its derivatives are promising candidates for further investigation in drug development. Future research should focus on

elucidating the specific biological targets and signaling pathways modulated by **4-methoxybenzoyl isothiocyanate** to fully realize its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H₂S release profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Methoxybenzoyl Isothiocyanate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b098682#4-methoxybenzoyl-isothiocyanate-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com